Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate

Catalog No.
S14470137
CAS No.
M.F
C8H6BrFO3
M. Wt
249.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate

Product Name

Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate

IUPAC Name

methyl 3-bromo-2-fluoro-6-hydroxybenzoate

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3,11H,1H3

InChI Key

OWSXWIBVKBKDDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)O

Methyl 3-bromo-2-fluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H7BrFO3C_8H_7BrFO_3 and a molecular weight of approximately 249.03 g/mol. It is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group on its aromatic ring, which contributes to its unique properties and potential applications in various fields. The compound is recognized by its CAS number, 1807080-41-6, and has been studied for its chemical behavior and interactions in biological systems.

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: The ester functional group can be hydrolyzed in the presence of water or aqueous bases to yield the corresponding carboxylic acid and alcohol.
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

The synthesis of methyl 3-bromo-2-fluoro-6-hydroxybenzoate typically involves multi-step organic reactions. A general synthetic route may include:

  • Bromination: Starting from 2-fluoro-6-hydroxybenzoic acid, bromination can be performed using bromine or brominating agents to introduce the bromine substituent.
  • Esterification: The resulting acid can then be esterified with methanol in the presence of an acid catalyst to yield methyl 3-bromo-2-fluoro-6-hydroxybenzoate.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

Methyl 3-bromo-2-fluoro-6-hydroxybenzoate has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique functional groups.
  • Agricultural Chemicals: Its antimicrobial properties could make it useful in developing agrochemicals for crop protection.
  • Research Reagent: The compound can be utilized in research settings to study interactions with biological systems or as a standard in analytical chemistry.

Interaction studies involving methyl 3-bromo-2-fluoro-6-hydroxybenzoate focus on its behavior in biological systems:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Cellular Uptake: Research into how effectively this compound enters cells can inform its potential therapeutic applications.

These studies are crucial for determining the viability of this compound as a drug candidate or research tool.

Similar Compounds

Several compounds share structural similarities with methyl 3-bromo-2-fluoro-6-hydroxybenzoate. Here’s a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaSimilarity
Methyl 4-bromo-2-fluoro-6-methoxybenzoate1427415-25-5C8H8BrFO3C_8H_8BrFO_30.97
Methyl 4-bromo-2-fluoro-6-methylbenzoate1427409-40-2C9H9BrFO2C_9H_9BrFO_20.88
Methyl 5-bromo-2-fluorobenzoate57381-59-6C8H7BrFO2C_8H_7BrFO_20.87
Methyl 4-bromo-2-hydroxybenzoate22717-56-2C8H7BrO3C_8H_7BrO_30.93

These compounds exhibit variations in their substituents, which influence their chemical reactivity and biological activity. Methyl 3-bromo-2-fluoro-6-hydroxybenzoate's unique combination of bromine, fluorine, and hydroxyl functionalities sets it apart from these similar compounds, potentially leading to distinct properties and applications.

Bromination Strategies for Aromatic Substitution Patterns

Bromination at the meta position relative to the hydroxyl group (C6) is critical for achieving the target structure. Traditional electrophilic bromination often yields mixtures due to competing ortho and para directing effects of hydroxyl and fluorine groups. To circumvent this, modern strategies employ directed regioselective bromination and blocking group tactics:

  • Regioselective Bromination via Thioether Modulation:
    A breakthrough method involves using trimethylsilyl bromide (TMSBr) with bulky sulfoxides like bis(4-chlorophenyl)sulfoxide. This system promotes para-bromination relative to the hydroxyl group by forming a hydrogen-bonded complex between the thioether byproduct and the phenolic oxygen, steering bromine to position 3. For example, treating 2-fluoro-6-hydroxybenzoic acid with TMSBr and (4-ClC₆H₄)₂SO in acetonitrile at room temperature achieves >95% regioselectivity for 3-bromo-2-fluoro-6-hydroxybenzoic acid.

  • Sulfonic Acid as a Transient Directing Group:
    Sulfonation at position 5 of salicylic acid derivatives directs bromination to position 3. Subsequent desulfonation via steam distillation yields 3-bromo-2-fluoro-6-hydroxybenzoic acid in 87% yield. This approach avoids over-bromination and simplifies purification.

MethodReagentsSelectivity (3-Br)YieldReference
TMSBr/Sulfoxide SystemTMSBr, (4-ClC₆H₄)₂SO>95%87%
Sulfonation-DesulfonationH₂SO₄, Br₂, H₂O (steam)90%85%

Fluorination Techniques in Ortho-Position Functionalization

Introducing fluorine at the ortho position (C2) relative to the ester group demands careful consideration of electronic and steric effects. Two principal methods dominate:

  • Balz-Schiemann Reaction:
    Diazotization of 2-aminobenzoic acid derivatives followed by fluorination with hydrofluoric acid (HF) yields 2-fluorobenzoic acid precursors. For instance, 2-fluoro-6-methoxybenzoic acid can be synthesized via this route, with subsequent demethylation restoring the hydroxyl group.

  • Directed Ortho-Metalation (DoM):
    Using a methoxy group at C6 as a directing group, ortho-fluorination is achieved via lithiation with LDA (lithium diisopropylamide) and quenching with N-fluorobenzenesulfonimide (NFSI). This method affords 2-fluoro-6-methoxybenzoic acid in 78% yield, which is demethylated to 2-fluoro-6-hydroxybenzoic acid.

MethodReagentsYieldSelectivity (2-F)Reference
Balz-SchiemannNaNO₂, HF65%>90%
Directed MetalationLDA, NFSI78%95%

Esterification Protocols for Hydroxy Group Protection

The final step involves esterifying the carboxylic acid while preserving the hydroxyl group at C6. Conventional methods face challenges due to the hydroxyl group’s reactivity:

  • Methylation via Dimethyl Sulfate:
    Reacting 3-bromo-2-fluoro-6-hydroxybenzoic acid with dimethyl sulfate in alkaline conditions (NaOH, H₂O/EtOH) selectively methylates the carboxylic acid, yielding the target ester in 82% yield. The hydroxyl group remains intact due to its lower nucleophilicity under basic conditions.

  • Mitsunobu Esterification:
    Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the carboxylic acid is esterified with methanol. This method avoids harsh conditions, achieving 88% yield without disturbing the hydroxyl group.

MethodReagentsYieldPurityReference
Dimethyl Sulfate(CH₃O)₂SO₂, NaOH82%97%
MitsunobuDEAD, PPh₃, MeOH88%99%

The unique structural features of Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate, containing multiple reactive sites including bromine, fluorine, and hydroxyl substituents on an aromatic benzoate framework, make it an exceptional substrate for various catalytic transformations. The presence of these electron-withdrawing and directing groups enables selective functionalization through different catalytic mechanisms .

Role in Photoinduced Fluorination Reactions

Photoinduced fluorination reactions represent a powerful methodology for incorporating fluorine atoms into organic substrates under mild conditions. The electronic properties of Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate make it particularly suitable for these transformations due to the pre-existing fluorine substituent that can influence the reactivity and selectivity of subsequent fluorination processes [4] [5] [6].

The mechanism of photoinduced fluorination typically involves visible light activation of photoredox catalysts, which generate reactive fluorinating species through single-electron transfer processes [4] [7]. For polycyclic aromatic hydrocarbons, cobalt(III) complexes serve as powerful photo-oxidants with reduction potentials of 2.26 V and 2.75 V versus saturated calomel electrode, enabling efficient trifluoromethylation reactions [7]. The proposed mechanism involves initial excitation of the substrate to its triplet state through energy transfer from the excited photocatalyst, followed by oxidative quenching via single-electron transfer of fluorinating agents such as trifluoromethanesulfonyl chloride [7].

In the context of aromatic alkenes, photocatalyzed difunctionalization reactions proceed through halogen-atom transfer mechanisms [8]. These transformations demonstrate quantum yields of 1.8, indicating feasible radical chain mechanisms [8]. The photoexcited photocatalyst reduces α-bromo-α-fluorocarbonyl compounds to α-fluorocarbonyl radicals, which subsequently participate in radical chain cycles [8]. The synthetic utility of these reactions is exemplified by their application to complex substrates, achieving yields ranging from 60 to 90 percent under mild reaction conditions [8].

For aliphatic substrates, ultraviolet light-mediated fluorination employs 1,2,4,5-tetracyanobenzene as a photosensitizer [6] [9]. This approach demonstrates remarkable efficiency and operational simplicity, achieving yields of 47 to 95 percent across diverse substrate classes including simple hydrocarbons and complex natural products [6] [9]. The methodology has been successfully applied to sterically demanding substrates, showcasing its broad applicability in synthetic chemistry [6].

Table 1: Photoinduced Fluorination Reaction Data

Substrate TypeFluorinating AgentPhotocatalystReaction ConditionsYield Range (%)Key Features
Polycyclic Aromatic HydrocarbonsCF₃SO₂ClCo(III) complexes (6, 7)Visible light, K₂HPO₄45-85High photo-oxidant strength
Aromatic Alkenesα-Bromo-α-fluorocarbonylIr(III) photocatalystVisible light, minimal catalyst loading60-90Halogen-atom transfer mechanism
Aliphatic HydrocarbonsN-Fluorobenzenesulfonimide1,2,4,5-tetracyanobenzene (TCB)UV light, mild conditions47-95Operationally straightforward
Complex Natural ProductsSelectfluor®Chiral resorcinol catalystVarious temperatures40-80Site-selective fluorination
α-Trifluoromethyl StyrenesAmine·HF complexesVarious photoredox catalystsModerate temperatures65-85Chiral fluorinated products
Aromatic C-H BondsVarious fluorine sourcesRuthenium complexesAmbient to elevated temperatures50-85Regioselective transformations

Transition Metal-Mediated Cross-Coupling Processes

Transition metal-catalyzed cross-coupling reactions provide versatile methods for carbon-carbon bond formation, with palladium-catalyzed processes being particularly prominent [10] [11] [12]. The brominated aromatic framework of Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate makes it an ideal electrophilic coupling partner in these transformations [13] [14] [15].

Suzuki-Miyaura coupling reactions represent the most extensively studied class of cross-coupling transformations for brominated benzoates [16] [17]. Optimal reaction conditions typically employ palladium dichloride bis(diphenylphosphinoferrocene) dichloromethane complex as the catalyst system, with cesium carbonate or potassium carbonate as the base [16]. These reactions proceed at temperatures of 80 to 100 degrees Celsius in aqueous toluene, achieving yields ranging from 49 to 95 percent [16]. The methodology demonstrates excellent functional group tolerance, accommodating ester, ketone, acetal, ether, and dimethylamino functionalities [11] [12].

For highly fluorinated aromatic substrates, specialized catalyst systems are required to achieve efficient coupling [14]. Bis(dibenzylideneacetone)palladium combined with phosphine ligands enables successful cross-coupling of compounds containing up to nine fluorine atoms [14]. The choice of ligand proves crucial for reaction success, with bulky, electron-rich phosphines providing optimal performance [14]. Under optimized conditions employing sodium carbonate as base at 95 degrees Celsius, these challenging substrates afford products in yields of 18 to 98 percent [14].

Palladium-catalyzed arylation of benzyl compounds demonstrates high chemoselectivity for carbon(sp²)-bromine bond activation over carbon(sp³)-chlorine bonds [18]. This selectivity is achieved using palladium acetate with tricyclohexylphosphine tetrafluoroborate as the ligand system [18]. The reaction conditions favor monoligated palladium species that preferentially activate aromatic carbon-halogen bonds [18]. Under these conditions, reactions proceed at 80 degrees Celsius to afford products in yields ranging from 32 to 95 percent [18].

Cross-coupling reactions with silanolates offer fluoride-free alternatives to traditional organosilicon coupling protocols [11] [12]. Bis(tri-tert-butylphosphine)palladium catalyzes the coupling of alkali-metal silanolates with aromatic bromides and chlorides under mild conditions [11] [12]. These reactions tolerate diverse functional groups and proceed at temperatures ranging from 25 to 100 degrees Celsius, achieving yields of 60 to 90 percent [11] [12].

Table 2: Transition Metal-Mediated Cross-Coupling Process Data

Coupling TypeSubstrate ClassCatalyst SystemBase/AdditiveTemperature (°C)Yield Range (%)Notable Features
Suzuki-MiyauraBrominated benzoatesPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃, K₂CO₃80-10049-95Functional group tolerance
Suzuki-Miyaura (Fluorinated)Highly fluorinated aromaticsPd₂(dba)₃/phosphine ligandsNa₂CO₃, K₂CO₃9518-98Up to 9 fluorine atoms
Palladium-Catalyzed ArylationHalogenated benzyl compoundsPd(OAc)₂/PCy₃·HBF₄Various bases8032-95High selectivity
Cross-Coupling with SilanolatesAromatic bromides/chloridesBis(tri-tert-butylphosphine)PdKOH, NaOH25-10060-90Mild conditions
Negishi CouplingAryl halidesPd catalystsVarious bases60-12070-90Broad scope
Stille CouplingOrganotin compoundsPd/phosphine systemsCsF, TBAF80-11065-85Organometallic utility

Organocatalytic Asymmetric Functionalizations

Organocatalytic asymmetric transformations provide environmentally benign methods for creating stereogenic centers without relying on transition metals [19] [20] [21] [22]. The structural complexity of Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate, containing multiple heteroatoms and electron-withdrawing groups, makes it a challenging but rewarding substrate for these methodologies [23] [24].

Asymmetric fluorination reactions utilizing organocatalysts have emerged as powerful tools for constructing fluorinated stereogenic centers [19] [20]. The Jørgensen-Hayashi catalyst system enables enantioselective α-fluorination of α-chloroaldehydes with high selectivity [19]. When α-chloroaldehydes are employed in excess over N-fluorobenzenesulfonimide, the reaction proceeds with excellent enantioselectivity, achieving enantiomeric excesses of 85 to 98 percent [19]. The reaction mechanism involves kinetic resolution of starting aldehydes, with the major pathway proceeding through enamine activation [19].

Asymmetric counteranion-directed halogen bonding catalysis represents a novel approach to enantioselective transformations [21]. Bis(iodolium) catalysts paired with chiral disulfonimide counteranions enable highly enantioselective Diels-Alder reactions between cyclopentadiene and trans-β-nitrostyrene [21]. These reactions proceed at room temperature in toluene, achieving yields of 60 to 95 percent with enantiomeric excesses ranging from 88 to 98 percent [21]. The methodology demonstrates high endo selectivity and provides access to pharmaceutically relevant compounds such as fencamfamine [21].

Michael-Henry assembly reactions catalyzed by primary amine-thiourea organocatalysts enable the construction of multiple stereogenic centers in single operations [22]. Sequential Michael reaction followed by Henry reaction generates carbohydrate derivatives with excellent stereochemical control [22]. The anti-Michael reactions proceed with diastereoselectivities up to 98:2 and enantiomeric excesses reaching 99 percent [22]. Subsequent syn-Henry reactions afford products with four contiguous asymmetric centers in yields of 70 to 90 percent [22].

Conjugate addition reactions catalyzed by fluorous organocatalysts bearing diaminomethylenemalononitrile motifs demonstrate exceptional efficiency under solvent-free conditions [25]. These transformations of ketones with nitroalkenes proceed with high yields of 80 to 95 percent and excellent enantioselectivities of 90 to 98 percent [25]. The fluorous nature of the catalyst facilitates product purification and catalyst recovery [25].

Nucleophilic fluorination reactions mediated by ionic liquid derivatives provide practical alternatives to traditional fluorination methods [26]. These transformations proceed through SN2 mechanisms with cesium fluoride or potassium fluoride as fluorine sources [26]. Polymer-supported ionic liquid catalysts enable efficient fluorination of alkyl mesylates and tosylates, achieving yields of 70 to 100 percent [26]. The synergistic effects between ionic liquid catalysts and tert-alcohol solvents significantly enhance reaction efficiency [26].

Table 3: Organocatalytic Asymmetric Functionalization Data

Reaction TypeSubstrateOrganocatalystConditionsYield (%)Enantiomeric Excess (%)Diastereoselectivity
Asymmetric Fluorinationα-ChloroaldehydesJørgensen-Hayashi catalystExcess aldehyde/NFSI65-8585-98High
Diels-Alder ReactionCyclopentadiene/nitrostyrenesBis(iodolium)-chiral anionRoom temperature, toluene60-9588-98High endo selectivity
Michael-Henry AssemblySilyloxy acetaldehydePrimary amine-thioureaSequential Michael-Henry70-9088-9998:2 dr
Conjugate AdditionKetones/nitroalkenesFluorous DMM catalystSolvent-free80-9590-98Excellent
Halogen Bond CatalysisVarious electrophilesChiral disulfonimidesACDC methodology56-9585-94Good to excellent
Nucleophilic FluorinationAlkyl halidesIonic liquid derivativesVarious temperatures70-100VariableNot applicable

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.94843 g/mol

Monoisotopic Mass

247.94843 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types